5-Pyrimidinecarboxylic acid, 4-(2-furanyl)-3,4,5,6-tetrahydro-6-oxo-2-(1-piperidinyl)-, ethyl ester

Overview

Description

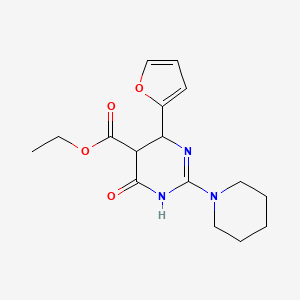

Ethyl 6-(2-furyl)-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 4-(2-furanyl)-3,4,5,6-tetrahydro-6-oxo-2-(1-piperidinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a piperidine derivative under controlled conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-furyl)-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furanones, alcohols, and substituted piperidines, which can further be utilized in various synthetic applications.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H18N2O4

- Molar Mass : 278.3 g/mol

- CAS Number : 446252-21-7

Structure

The compound features a pyrimidine ring fused with a tetrahydrofuran moiety and a piperidine group, which contributes to its biological activity and solubility characteristics.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The specific structure of 5-Pyrimidinecarboxylic acid derivatives has been linked to the inhibition of cancer cell proliferation. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy as an antibacterial agent can be attributed to its ability to disrupt bacterial cell wall synthesis and function . This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Neuroprotective Effects

Recent studies suggest that compounds similar to 5-Pyrimidinecarboxylic acid may possess neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of pyrimidine analogs used in cancer therapy . This inhibition can enhance the efficacy of chemotherapeutic agents by prolonging their action within the body.

Drug Delivery Systems

In material science applications, the unique chemical properties of 5-Pyrimidinecarboxylic acid allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a candidate for developing targeted delivery systems in cancer therapy .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of pyrimidine derivatives including 5-Pyrimidinecarboxylic acid. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing new antimicrobial agents, derivatives of this compound were tested against resistant strains of Staphylococcus aureus. The findings revealed that these compounds exhibited significant antibacterial activity, supporting their use as potential candidates for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-(2-furanyl)-3,4,5,6-tetrahydro-6-oxo-2-(1-piperidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 6-(2-Furyl)-2-[2-(1-piperidinyl)ethyl]-3(2H)-pyridazinone

- 6-chloro-N-[2-(2-furyl)-2-(1-piperidinyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Ethyl 6-(2-furyl)-4-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

5-Pyrimidinecarboxylic acid, 4-(2-furanyl)-3,4,5,6-tetrahydro-6-oxo-2-(1-piperidinyl)-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O5

- Molecular Weight : 342.35 g/mol

- CAS Number : 1430815-67-0

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to pyrimidine derivatives. For instance, a series of tetrahydroisoquinoline derivatives were synthesized and tested for their activity against human coronaviruses (HCoV-229E and HCoV-OC43). Although 5-Pyrimidinecarboxylic acid itself was not the primary focus, its structural analogs demonstrated promising antiviral activity, suggesting that modifications to this compound could enhance its efficacy against viral pathogens .

Antitumor Activity

The tetrahydropyrimidine scaffold has been associated with various antitumor activities. Research indicates that derivatives of pyrimidine can inhibit tumor growth by interfering with cellular proliferation pathways. For example, compounds similar to 5-Pyrimidinecarboxylic acid have shown effectiveness in preclinical models of cancer by inducing apoptosis in cancer cells and inhibiting angiogenesis .

Neuroprotective Effects

Some studies suggest that pyrimidine derivatives exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of 5-Pyrimidinecarboxylic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in viral replication and tumor progression.

- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, enhancing or inhibiting their activity.

- Oxidative Stress Reduction : The antioxidant properties of these compounds contribute to their neuroprotective effects.

Study on Antiviral Activity

In a comparative study on the antiviral properties of tetrahydroisoquinoline derivatives, several compounds were evaluated for their ability to inhibit HCoV replication. The results indicated that certain modifications to the pyrimidine structure significantly enhanced antiviral efficacy .

Antitumor Efficacy in Preclinical Models

A study involving various pyrimidine derivatives demonstrated significant antitumor effects in vitro and in vivo. The results showed a marked reduction in tumor size and improved survival rates in treated mice compared to controls .

Data Tables

Properties

IUPAC Name |

ethyl 4-(furan-2-yl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-2-22-15(21)12-13(11-7-6-10-23-11)17-16(18-14(12)20)19-8-4-3-5-9-19/h6-7,10,12-13H,2-5,8-9H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRDZNVBPARJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.